molecular formula C9H5BrN2O4 B1529921 4-Bromo-5-cyano-2-nitrophenylacetic acid CAS No. 1805521-32-7

4-Bromo-5-cyano-2-nitrophenylacetic acid

Cat. No.: B1529921
CAS No.: 1805521-32-7
M. Wt: 285.05 g/mol
InChI Key: OPRZGANPYRXPAP-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-2-nitrophenylacetic acid is an organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyano-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenyl precursor, followed by nitration and cyano group introduction. The final step involves the formation of the acetic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

4-Bromo-5-cyano-2-nitrophenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-2-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of functional groups such as nitro, cyano, and bromine allows it to participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-nitrophenyl)acetic acid: Similar structure but lacks the cyano group.

    (5-Bromo-2-nitrophenyl)acetic acid: Similar structure but with different positioning of the bromine atom.

    2-(4-Bromo-2-nitrophenyl)acetic acid: Similar structure but lacks the cyano group.

Uniqueness

4-Bromo-5-cyano-2-nitrophenylacetic acid is unique due to the combination of bromine, cyano, and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromo-5-cyano-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-3-8(12(15)16)5(2-9(13)14)1-6(7)4-11/h1,3H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRZGANPYRXPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Br)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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